Synthesis and Characterization of N-(2-Nitrophenyl)morpholine-4-carboxamide: A Technical Guide
Synthesis and Characterization of N-(2-Nitrophenyl)morpholine-4-carboxamide: A Technical Guide
Introduction & Pharmacological Relevance
N-(2-nitrophenyl)morpholine-4-carboxamide (CAS: 36894-27-6) is a highly versatile unsymmetrical aryl urea building block[1]. The aryl urea motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and fatty acid amide hydrolase (FAAH) modulators[2].
The incorporation of the morpholine ring imparts favorable physicochemical properties, notably improving aqueous solubility and metabolic stability, while the ortho-nitro group serves as a powerful electronic modulator and a potential handle for downstream functionalization (e.g., reduction to an aniline for subsequent cyclization into benzimidazoles or quinoxalines). This guide provides a comprehensive, field-proven methodology for synthesizing and characterizing this compound, emphasizing the mechanistic causality behind each experimental parameter.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of unsymmetrical ureas typically relies on the nucleophilic addition of an amine to an isocyanate[3]. For N-(2-nitrophenyl)morpholine-4-carboxamide, two primary retrosynthetic disconnections are theoretically possible:
-
Route A (Isocyanate Electrophile): Reaction of 2-nitrophenyl isocyanate with morpholine.
-
Route B (Carbamoyl Chloride Electrophile): Reaction of morpholine-4-carbonyl chloride with 2-nitroaniline.
Causality of Route Selection: Route A is vastly superior and serves as the industry standard. The ortho-nitro group exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring. In Route B, this severely deactivates the amine of 2-nitroaniline, making it a poor nucleophile. Conversely, in Route A, this same electron-withdrawing effect significantly enhances the electrophilicity of the isocyanate carbon, facilitating a rapid and high-yielding nucleophilic attack by the secondary amine (morpholine).
Retrosynthetic pathways for N-(2-nitrophenyl)morpholine-4-carboxamide.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating, meaning the physical changes observed during the reaction directly correlate with the mechanistic steps, allowing the chemist to monitor success in real-time.
Reagents and Materials
-
2-Nitrophenyl isocyanate (1.0 equiv, limiting reagent)
-
Morpholine (1.05 equiv, slight excess to ensure complete consumption of the isocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.1 M HCl (aq), Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
-
System Preparation (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N₂.
-
Causality: Isocyanates are highly sensitive to moisture. Water acts as a nucleophile, forming an unstable carbamic acid that spontaneously decarboxylates to yield 2-nitroaniline. This aniline can subsequently react with unreacted isocyanate to form the symmetric byproduct, 1,3-bis(2-nitrophenyl)urea.
-
-
Solvation and Cooling: Dissolve 2-nitrophenyl isocyanate (10.0 mmol) in 20 mL of anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The ortho-nitro group makes the isocyanate highly reactive. Cooling to 0 °C prevents thermal runaway and suppresses side reactions (such as biuret formation) during the exothermic nucleophilic addition.
-
-
Nucleophilic Addition: Dissolve morpholine (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the isocyanate solution over 15 minutes.
-
Causality: Dropwise addition maintains the isocyanate in stoichiometric excess relative to the amine in the bulk solution during the early stages, preventing the morpholine from acting as a base and causing unwanted polymerization.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Quench and Workup: Once the isocyanate is fully consumed, quench the reaction by adding 15 mL of 0.1 M HCl.
-
Causality: The dilute acid selectively protonates the slight excess of morpholine (a basic secondary amine), driving it into the aqueous phase. The target urea product remains neutral and is retained in the organic phase.
-
-
Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from hot ethanol to afford the pure compound as a crystalline solid.
Step-by-step synthetic workflow and in-process control (IPC) decision tree.
Analytical Characterization & Data Interpretation
The structural validation of N-(2-nitrophenyl)morpholine-4-carboxamide relies on identifying the unique electronic environment created by the ortho-nitro group.
Mechanistic Insight on NMR: The most diagnostic signal is the urea N-H proton. In a standard aryl urea, this proton typically resonates around 8.0–8.5 ppm. However, in this molecule, the N-H proton participates in a strong intramolecular hydrogen bond with the oxygen atom of the adjacent ortho-nitro group. This locks the molecule into a planar conformation and severely deshields the proton, pushing its ¹H NMR chemical shift significantly downfield (>9.5 ppm).
Quantitative Characterization Data
| Analytical Method | Parameter / Assignment | Expected Value / Signal | Structural Correlation |
| ¹H NMR (400 MHz, CDCl₃) | N-H (Urea) | ~9.80 ppm (s, 1H) | Highly deshielded due to intramolecular H-bond with -NO₂. |
| Ar-H (H3, adjacent to NO₂) | ~8.15 ppm (dd, 1H) | Deshielded by the electron-withdrawing nitro group. | |
| Ar-H (H6, adjacent to NH) | ~8.55 ppm (dd, 1H) | Deshielded by the urea moiety. | |
| Ar-H (H4, H5) | ~7.10 - 7.65 ppm (m, 2H) | Aromatic core protons. | |
| Morpholine -CH₂-O- | ~3.75 ppm (t, 4H) | Adjacent to electronegative oxygen. | |
| Morpholine -CH₂-N- | ~3.55 ppm (t, 4H) | Adjacent to the urea nitrogen. | |
| ¹³C NMR (100 MHz, CDCl₃) | C=O (Urea carbonyl) | ~154.5 ppm | Characteristic urea carbonyl carbon. |
| Ar-C (C-NO₂) | ~138.2 ppm | Quaternary aromatic carbon attached to nitro. | |
| Morpholine C-O / C-N | ~66.4 ppm / ~44.2 ppm | Aliphatic morpholine carbons. | |
| FT-IR (ATR, solid) | N-H stretch | ~3320 cm⁻¹ | Sharp peak indicating H-bonded secondary amine. |
| C=O stretch (Amide I) | ~1655 cm⁻¹ | Urea carbonyl stretching frequency. | |
| -NO₂ asymmetric/symmetric | ~1520 cm⁻¹ / ~1345 cm⁻¹ | Strong diagnostic bands for the nitro group. | |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 252.0984 (Calc.) | Exact mass confirmation for C₁₁H₁₄N₃O₄⁺. |
References
- Cravatt, B. F., et al. "N-heteroarylpiperazinyl ureas as modulators of fatty acid amide hydrolase." US Patent 7541359B2.
-
National Institutes of Health. "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt." PMC. URL:[Link]
Sources
- 1. 200422-12-4|N-(3-Nitrophenyl)morpholine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. US7541359B2 - N-heteroarylpiperazinyl ureas as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
